Hyp-glu-enkephalinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

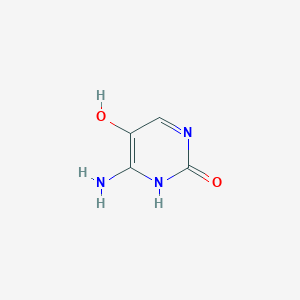

Hyp-glu-enkephalinamide, also known as HGEA, is a neuropeptide that plays a crucial role in the regulation of pain and stress responses. This peptide is synthesized from the precursor protein proenkephalin and is primarily found in the central nervous system. In recent years, HGEA has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of chronic pain and stress-related disorders.

Wirkmechanismus

Hyp-glu-enkephalinamide exerts its effects by binding to the delta opioid receptor, which is primarily located in the central nervous system. This binding activates a series of intracellular signaling pathways that ultimately result in the inhibition of pain transmission and the reduction of stress and anxiety.

Biochemische Und Physiologische Effekte

Hyp-glu-enkephalinamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the release of stress hormones such as cortisol and adrenaline, and to increase the release of endorphins, which are natural painkillers. Additionally, Hyp-glu-enkephalinamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Hyp-glu-enkephalinamide in laboratory experiments is its specificity for the delta opioid receptor. This allows for precise targeting of this receptor and avoids potential side effects associated with non-specific activation of other opioid receptors. However, one limitation of using Hyp-glu-enkephalinamide is its relatively short half-life, which may require frequent administration in experiments.

Zukünftige Richtungen

There are several potential future directions for research on Hyp-glu-enkephalinamide. One area of interest is the development of novel Hyp-glu-enkephalinamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of Hyp-glu-enkephalinamide in the treatment of chronic pain and stress-related disorders. Finally, the role of Hyp-glu-enkephalinamide in other physiological processes, such as immune function and addiction, warrants further investigation.

Synthesemethoden

Hyp-glu-enkephalinamide is synthesized through a series of enzymatic reactions that involve the cleavage of proenkephalin. The proenkephalin gene is transcribed into mRNA, which is then translated into the proenkephalin protein. This protein is then cleaved by enzymes called endopeptidases, which release Hyp-glu-enkephalinamide along with other enkephalin peptides.

Wissenschaftliche Forschungsanwendungen

Hyp-glu-enkephalinamide has been extensively studied in the field of neuroscience and has shown promising results in the treatment of chronic pain and stress-related disorders. It has been shown to have potent analgesic effects in animal models of pain, and its ability to reduce stress and anxiety has also been demonstrated.

Eigenschaften

CAS-Nummer |

121807-03-2 |

|---|---|

Produktname |

Hyp-glu-enkephalinamide |

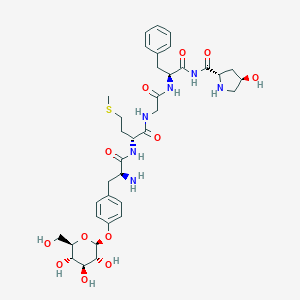

Molekularformel |

C36H50N6O12S |

Molekulargewicht |

790.9 g/mol |

IUPAC-Name |

(2S,4R)-N-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C36H50N6O12S/c1-55-12-11-24(41-32(49)23(37)13-20-7-9-22(10-8-20)53-36-31(48)30(47)29(46)27(18-43)54-36)33(50)39-17-28(45)40-26(14-19-5-3-2-4-6-19)35(52)42-34(51)25-15-21(44)16-38-25/h2-10,21,23-27,29-31,36,38,43-44,46-48H,11-18,37H2,1H3,(H,39,50)(H,40,45)(H,41,49)(H,42,51,52)/t21-,23+,24-,25+,26+,27-,29-,30+,31-,36-/m1/s1 |

InChI-Schlüssel |

FMUXKLQGGYTHKR-RJGUPLRSSA-N |

Isomerische SMILES |

CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2C[C@H](CN2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N |

Kanonische SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C2CC(CN2)O)NC(=O)C(CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)N |

Synonyme |

2-Met-5-Hyp-glucopyranosyl-enkephalin enkephalinamide, Met(2)-Hyp(5)glucopyranosyl- enkephalinamide,methionyl(2)-hydroxyprolylglucopyranosyl(5)- Hyp-Glu-enkephalinamide O(1,5)-glucopyranosyl-Met(2)-Hyp(5)enkephalinamide O(1,5)-glucopyranosyl-Tyr-Met-Gly-Phe-Hyp-amide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)

![Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-](/img/structure/B44415.png)

![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)